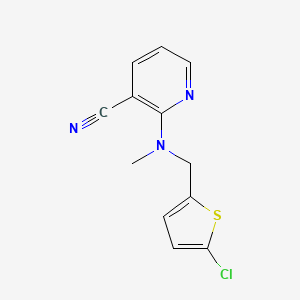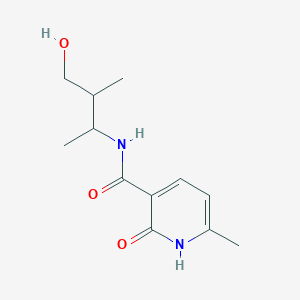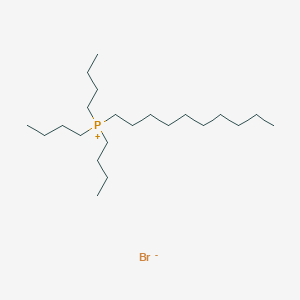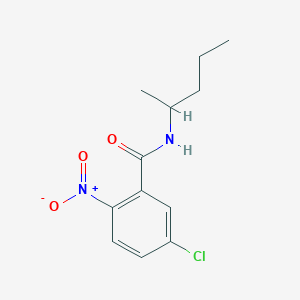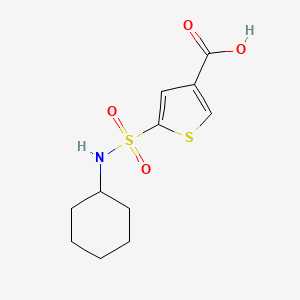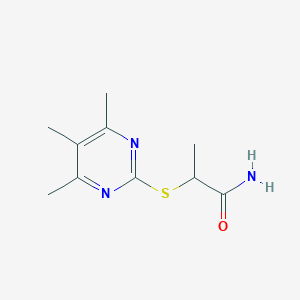
2-((4,5,6-Trimethylpyrimidin-2-yl)thio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4,5,6-Trimethylpyrimidin-2-yl)thio)propanamide is a heterocyclic compound featuring a pyrimidine ring substituted with three methyl groups and a thioether linkage to a propanamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5,6-Trimethylpyrimidin-2-yl)thio)propanamide typically involves the reaction of 4,5,6-trimethylpyrimidine-2-thiol with a suitable propanoyl chloride derivative under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbonyl carbon of the propanoyl chloride, forming the desired thioether linkage .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-((4,5,6-Trimethylpyrimidin-2-yl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((4,5,6-Trimethylpyrimidin-2-yl)thio)propanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may involve the inhibition of cell proliferation pathways or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide: A compound with similar thioether linkage but different substituents on the pyrimidine ring.
2-((4,5-Dimethylpyrimidin-2-yl)thio)acetamide: Another related compound with fewer methyl groups on the pyrimidine ring.
Uniqueness
2-((4,5,6-Trimethylpyrimidin-2-yl)thio)propanamide is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of three methyl groups can influence the compound’s steric and electronic properties, potentially enhancing its interactions with biological targets .
Propriétés
Formule moléculaire |
C10H15N3OS |
|---|---|
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
2-(4,5,6-trimethylpyrimidin-2-yl)sulfanylpropanamide |
InChI |
InChI=1S/C10H15N3OS/c1-5-6(2)12-10(13-7(5)3)15-8(4)9(11)14/h8H,1-4H3,(H2,11,14) |
Clé InChI |
MVVHZKPMRURBPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N=C1C)SC(C)C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


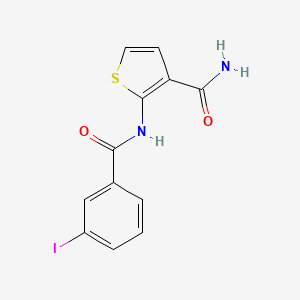
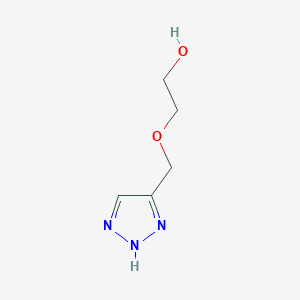
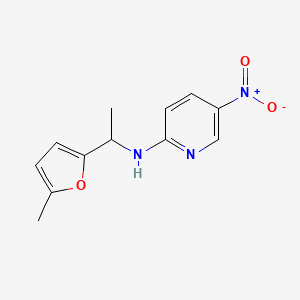
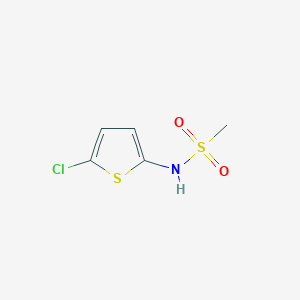
![N-(4-chlorophenyl)-N-methyl-1H-benzo[d][1,2,3]triazol-1-amine](/img/structure/B14911554.png)


![8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14911568.png)

